

# Spectral Analysis of 3-Chloro-5-iodobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-5-iodobenzonitrile

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This technical guide provides a comprehensive overview of the available spectral data for the chemical intermediate **3-Chloro-5-iodobenzonitrile** (CAS No: 289039-30-1). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data and established methodologies for its spectral analysis. This information is crucial for the characterization and quality control of this compound in research and development settings.

## Compound Identification

Property	Value
Chemical Name	3-Chloro-5-iodobenzonitrile
CAS Number	289039-30-1[1][2]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClIIN[3][4]
Molecular Weight	263.46 g/mol [4]
Monoisotopic Mass	262.89987 Da[3]

## Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. The predicted mass-to-charge ratios (m/z) for various

adducts of **3-Chloro-5-iodobenzonitrile** are presented below. These values are critical for confirming the identity of the compound in mass spectrometry experiments.

Adduct	Predicted m/z
$[M+H]^+$	263.90715
$[M+Na]^+$	285.88909
$[M-H]^-$	261.89259
$[M+NH_4]^+$	280.93369
$[M+K]^+$	301.86303
$[M]^+$	262.89932
$[M]^-$	262.90042

Data sourced from PubChem.[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. While experimental spectra for **3-Chloro-5-iodobenzonitrile** are not readily available, the expected chemical shifts can be predicted based on the analysis of similar structures.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The <sup>1</sup>H NMR spectrum of **3-Chloro-5-iodobenzonitrile** is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the chlorine, iodine, and nitrile functional groups will deshield these protons, causing their signals to appear at relatively high chemical shifts (downfield). The splitting pattern will be complex due to meta-coupling between the protons.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show seven distinct signals, one for each carbon atom in the molecule. The

chemical shifts of the aromatic carbons will be influenced by the attached halogen and nitrile groups. The carbon of the nitrile group ( $\text{C}\equiv\text{N}$ ) will appear at a characteristic downfield shift.

## Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Chloro-5-iodobenzonitrile** is expected to exhibit characteristic absorption bands for:

- $\text{C}\equiv\text{N}$  stretch: A sharp, medium-intensity band around  $2220\text{-}2240\text{ cm}^{-1}$ .
- C-Cl stretch: A band in the region of  $600\text{-}800\text{ cm}^{-1}$ .
- C-I stretch: A band typically found in the lower frequency region of the spectrum, around  $500\text{-}600\text{ cm}^{-1}$ .
- Aromatic C-H stretch: Bands above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C stretch: Bands in the  $1400\text{-}1600\text{ cm}^{-1}$  region.

## Experimental Protocols

The following are general methodologies for acquiring the spectral data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.<sup>[5][6]</sup>

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-5-iodobenzonitrile** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Instrumentation: Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard ( $\delta 0.00$ ).

- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR. The solvent signal can be used as a secondary reference.

## Mass Spectrometry

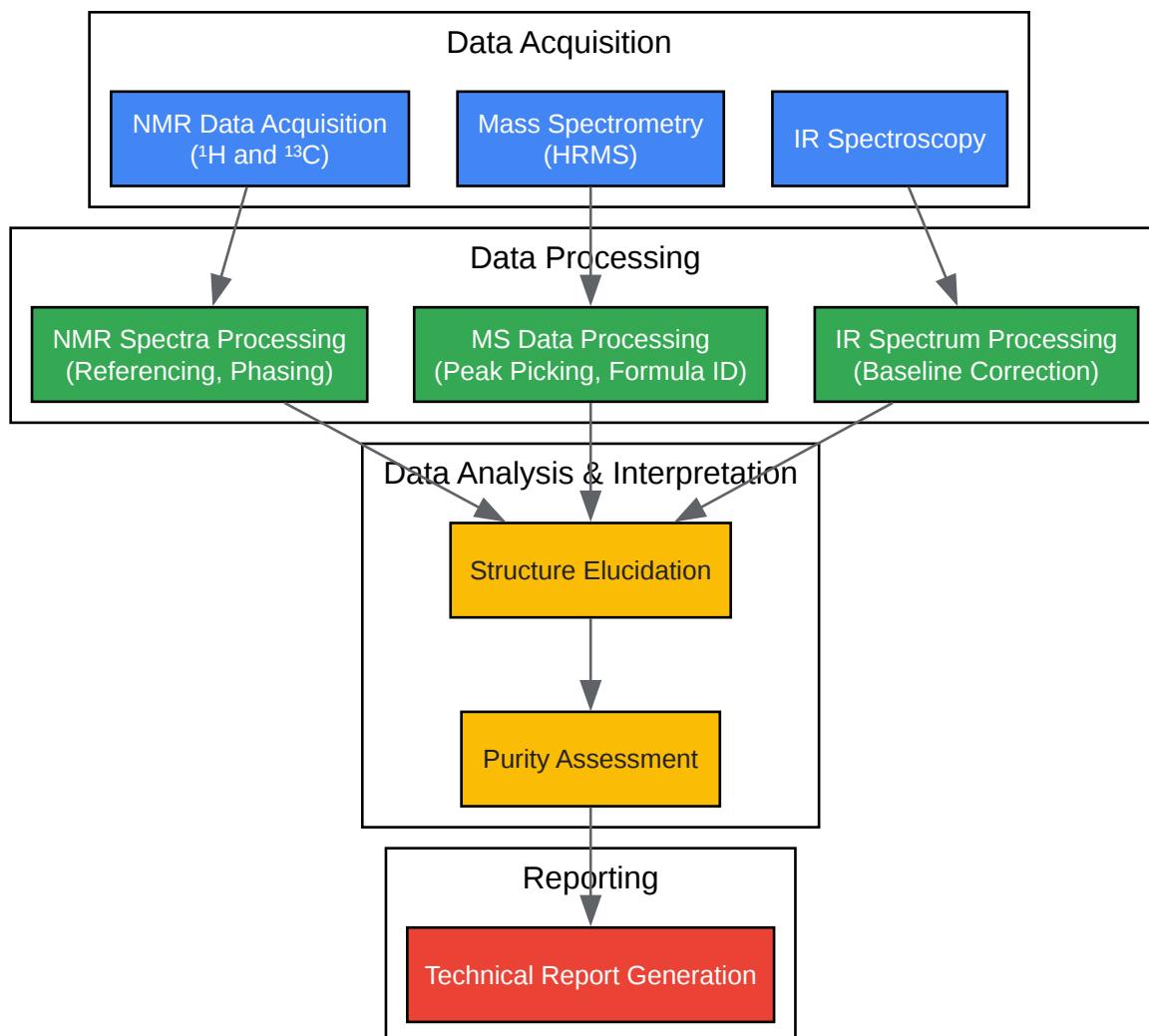
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
- Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

## IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$  with a sufficient number of scans to obtain a high-quality spectrum.

## Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like **3-Chloro-5-iodobenzonitrile**.



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A generalized workflow for the acquisition, processing, and analysis of spectral data for chemical characterization.

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## References

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